molecular formula C13H16BrN3O2 B13165101 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol

2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol

Cat. No.: B13165101
M. Wt: 326.19 g/mol
InChI Key: GJCIATLMIJZZIA-UHFFFAOYSA-N
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Description

2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol is a complex organic compound with a molecular weight of 362.65 g/mol It is characterized by the presence of a bromine atom, a pyrazole ring, and a methoxyphenol group

Preparation Methods

The synthesis of 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol include other brominated phenols and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For instance:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol

InChI

InChI=1S/C13H16BrN3O2/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2/h4-5,7-8,15,18H,3,6H2,1-2H3

InChI Key

GJCIATLMIJZZIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

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